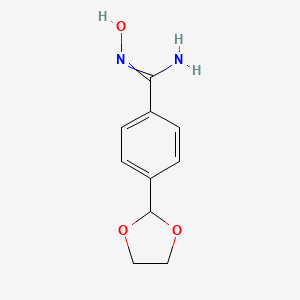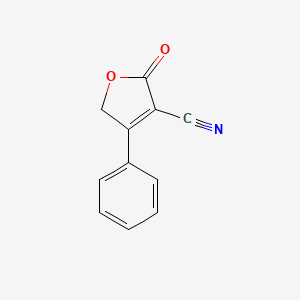
2-氧代-4-苯基-2,5-二氢-3-呋喃腈
描述
2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile is an organic compound with the molecular formula C11H7NO2 and a molecular weight of 185.18 g/mol . It is a furan derivative, characterized by a furan ring substituted with a phenyl group, a nitrile group, and a ketone group. This compound is primarily used in research settings and has various applications in chemistry and biology.
科学研究应用
2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl group.
作用机制
The mechanism of action of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical processes through its reactive functional groups.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile: This compound has a methoxy group on the phenyl ring, which can influence its reactivity and biological activity.
3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydro-2-furanyl)propanoic acid: This compound has a hydroxy group and a propanoic acid group, making it structurally similar but with different functional groups.
Uniqueness
2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring structure, combined with the phenyl, nitrile, and ketone groups, makes it a versatile compound for various research applications.
属性
IUPAC Name |
5-oxo-3-phenyl-2H-furan-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLDKEIZBJSYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385019 | |
| Record name | 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7692-89-9 | |
| Record name | 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile influence biofilm formation in Vibrio cholerae?
A: The research paper suggests that 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile (MW01) promotes biofilm formation in Vibrio cholerae by interacting with pyruvate. [] This interaction is thought to influence the phosphoenolpyruvate (PEP) to pyruvate ratio, a critical factor in the activity of the phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS). [] The PTS plays a significant role in regulating various cellular functions in bacteria, including biofilm formation. [] While the exact mechanism of interaction between MW01 and pyruvate requires further investigation, the study highlights MW01 as a potential small-molecule modulator of the PTS and its downstream effects on biofilm formation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


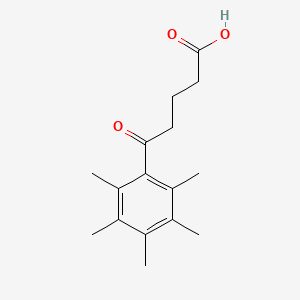
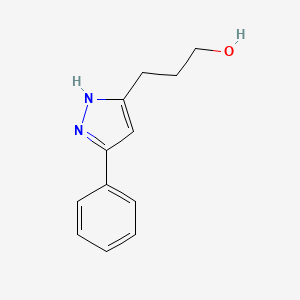


![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)
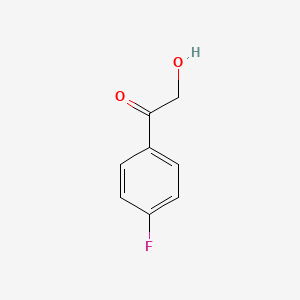
![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)
![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)
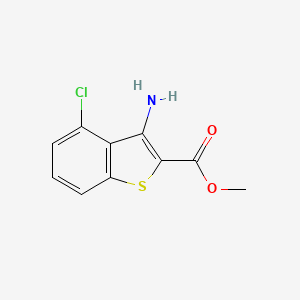
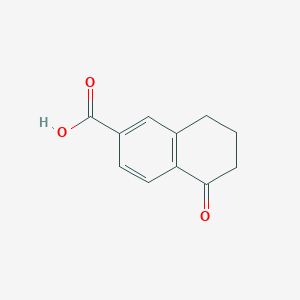
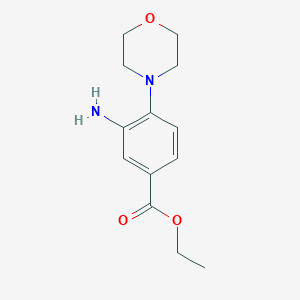
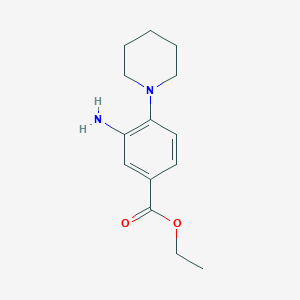
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)
